molecular formula C7H9BClNO4 B581993 3-Amino-4-boronobenzoic acid hydrochloride CAS No. 850568-60-4

3-Amino-4-boronobenzoic acid hydrochloride

Cat. No.: B581993
CAS No.: 850568-60-4
M. Wt: 217.412
InChI Key: ZRENJNMVSRNRES-UHFFFAOYSA-N
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Description

3-Amino-4-boronobenzoic acid hydrochloride is an organic compound with the molecular formula C7H9BClNO4 and a molecular weight of 217.42 g/mol . This compound is a derivative of benzoic acid, featuring both an amino group and a boronic acid group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-boronobenzoic acid hydrochloride typically involves the following steps:

    Nitration and Reduction: The starting material, 4-bromobenzoic acid, undergoes nitration to form 4-bromo-3-nitrobenzoic acid. This intermediate is then reduced to 3-amino-4-bromobenzoic acid.

    Borylation: The amino-bromo intermediate is subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst to yield 3-amino-4-boronobenzoic acid.

    Hydrochloride Formation: Finally, the boronic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product purity .

Types of Reactions:

    Oxidation: The boronic acid group can undergo oxidation to form the corresponding boronic ester or borate.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles such as amines or alcohols under basic conditions.

Major Products:

Scientific Research Applications

3-Amino-4-boronobenzoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-boronobenzoic acid hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

  • 3-Amino-4-chlorobenzoic acid hydrochloride
  • 3-Amino-4-fluorobenzoic acid hydrochloride
  • 3-Amino-4-bromobenzoic acid hydrochloride

Comparison:

Properties

IUPAC Name

3-amino-4-boronobenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BNO4.ClH/c9-6-3-4(7(10)11)1-2-5(6)8(12)13;/h1-3,12-13H,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRENJNMVSRNRES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)O)N)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656977
Record name 3-Amino-4-boronobenzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850568-60-4
Record name 3-Amino-4-boronobenzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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